molecular formula C19H28N2O5S B3445189 ethyl 1-[N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate

ethyl 1-[N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate

Cat. No.: B3445189
M. Wt: 396.5 g/mol
InChI Key: DYVIMRSYVHPQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a carboxylate group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the carboxylate group and the sulfonyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction conditions precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

Ethyl 1-[N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-[N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl 1-[N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate include:

  • Ethyl 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate
  • Ethyl 1-[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate

Uniqueness

What sets this compound apart is its specific substitution pattern on the phenyl ring and the presence of the sulfonyl group

Properties

IUPAC Name

ethyl 1-[2-(2,4-dimethyl-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5S/c1-5-26-19(23)16-8-10-20(11-9-16)18(22)13-21(27(4,24)25)17-7-6-14(2)12-15(17)3/h6-7,12,16H,5,8-11,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVIMRSYVHPQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN(C2=C(C=C(C=C2)C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-[N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-[N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 1-[N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 1-[N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 1-[N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 1-[N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.